
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
Vue d'ensemble
Description
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Mécanisme D'action
Target of Action
Benzazepines, a class of compounds to which this molecule belongs, are known to interact with various biological targets . They have been found to exhibit a wide range of biological activities, including acting as sodium channel blockers .
Mode of Action
Benzazepines are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzazepines act as sodium channel blockers .
Biochemical Pathways
For example, some benzazepines have been found to inhibit squalene synthase, affecting lipid metabolism .
Result of Action
Benzazepines have been found to exhibit a range of effects at the molecular and cellular level, including the inhibition of squalene synthase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride. For instance, the compound is recommended to be stored at room temperature . Other environmental factors that could potentially influence the compound’s action include pH, presence of other substances, and specific conditions within the body.
Analyse Biochimique
Biochemical Properties
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with dopamine receptors, particularly the D1-like dopamine receptor, where it acts as an antagonist . This interaction can modulate dopamine signaling pathways, affecting neurotransmission and related biochemical processes. Additionally, this compound may interact with other biomolecules, such as serotonin receptors, further influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter intracellular signaling cascades, leading to changes in cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity . These changes can impact gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an antagonist of D1-like dopamine receptors, this compound binds to the receptor and inhibits its activation by endogenous dopamine . This inhibition prevents the downstream signaling events typically triggered by dopamine binding, such as the activation of adenylate cyclase and the subsequent increase in cAMP levels . Additionally, this compound may influence other signaling pathways by interacting with different receptors and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, potentially resulting in altered cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, it may induce toxic effects, such as neurotoxicity and behavioral changes . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may have different biochemical properties and activities compared to the parent compound. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in certain cellular compartments, depending on its physicochemical properties . The interaction with transporters, such as organic cation transporters, can facilitate its uptake and distribution within tissues . The localization and accumulation of this compound can influence its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with membrane-bound receptors, or to intracellular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound can modulate its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzazepine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the benzazepine ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.
Chemical Biology: Researchers use it to probe biological pathways and understand the molecular mechanisms of action of related compounds.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride include other benzazepine derivatives, such as:
2,3,4,5-Tetrahydro-1H-1-benzazepine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine: Contains a chlorine atom instead of bromine, which affects its electronic properties and interactions with molecular targets.
8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine: The presence of a fluorine atom alters its pharmacokinetic properties and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBKUQZVWTOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094226-27-2 | |
| Record name | 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


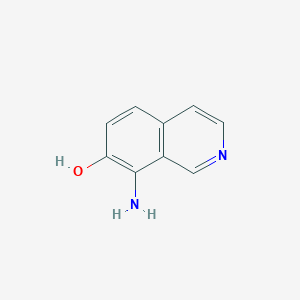
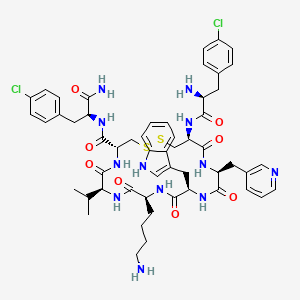
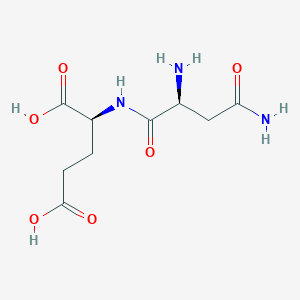

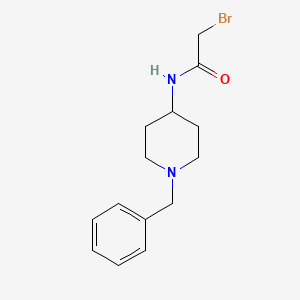
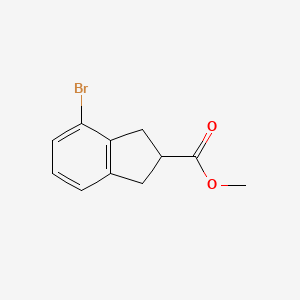
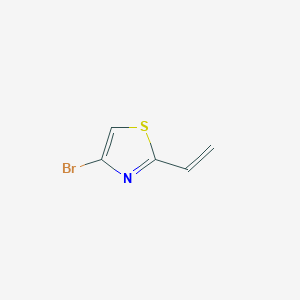
![1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251419.png)
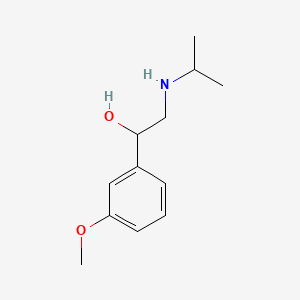
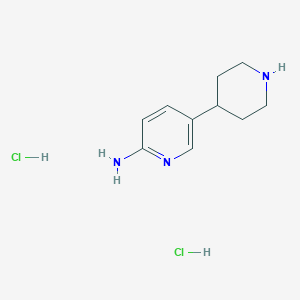
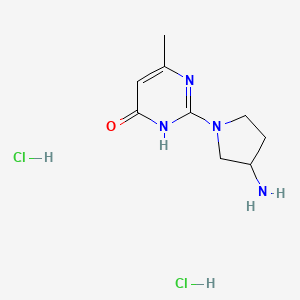

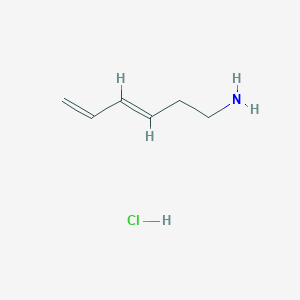
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)
